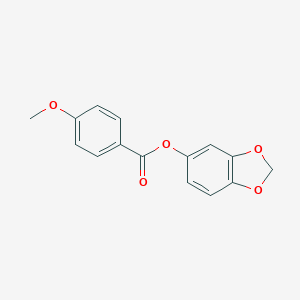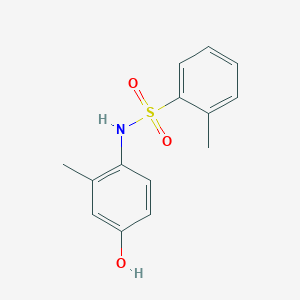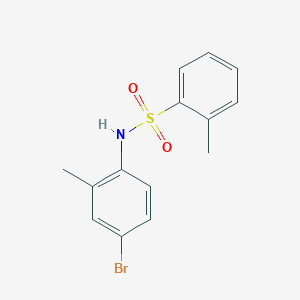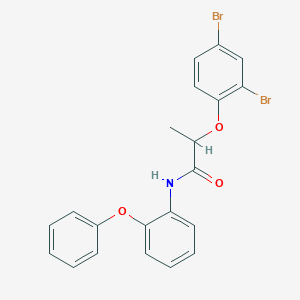
2-(2,4-dibromophenoxy)-N-(2-phenoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dibromophenoxy)-N-(2-phenoxyphenyl)propanamide, commonly known as DPPE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPPE belongs to the class of amides and is synthesized through a multistep process involving several chemical reactions.
Mecanismo De Acción
The mechanism of action of DPPE is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins in cells. In cancer cells, DPPE has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for cell division. In plants, DPPE has been shown to inhibit the activity of photosystem II, a protein complex that is essential for photosynthesis.
Biochemical and Physiological Effects:
DPPE has been shown to have several biochemical and physiological effects. In cancer cells, DPPE has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. In plants, DPPE has been shown to inhibit photosynthesis, leading to the death of the plant. DPPE has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPPE has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, DPPE has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Direcciones Futuras
There are several future directions for research on DPPE. One area of interest is its potential use as a pesticide or herbicide. Another area of interest is its potential use in the synthesis of nanoparticles for various applications. Additionally, further research is needed to fully understand the mechanism of action of DPPE and its potential applications in medicine and material science.
Métodos De Síntesis
The synthesis of DPPE involves several steps, starting with the reaction of 2,4-dibromophenol with 2-bromoaniline to form 2-(2,4-dibromophenoxy)aniline. This compound is then reacted with 2-phenoxybenzoyl chloride to form DPPE. The final product is purified through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
DPPE has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DPPE has been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. In agriculture, DPPE has been studied for its herbicidal properties and its potential use as a pesticide. In material science, DPPE has been investigated for its ability to act as a surfactant and its potential use in the synthesis of nanoparticles.
Propiedades
Fórmula molecular |
C21H17Br2NO3 |
|---|---|
Peso molecular |
491.2 g/mol |
Nombre IUPAC |
2-(2,4-dibromophenoxy)-N-(2-phenoxyphenyl)propanamide |
InChI |
InChI=1S/C21H17Br2NO3/c1-14(26-19-12-11-15(22)13-17(19)23)21(25)24-18-9-5-6-10-20(18)27-16-7-3-2-4-8-16/h2-14H,1H3,(H,24,25) |
Clave InChI |
PKDKWHXRYQJPBO-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1OC2=CC=CC=C2)OC3=C(C=C(C=C3)Br)Br |
SMILES canónico |
CC(C(=O)NC1=CC=CC=C1OC2=CC=CC=C2)OC3=C(C=C(C=C3)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



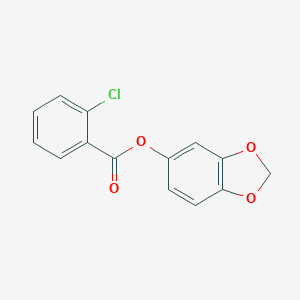
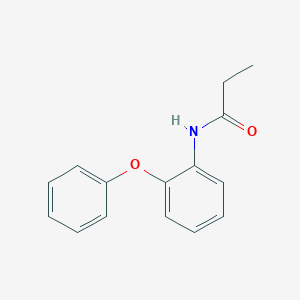
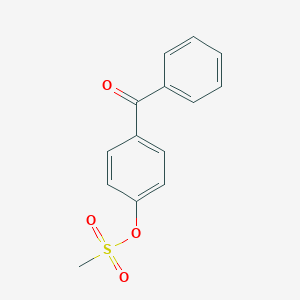
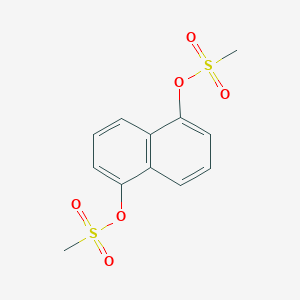
![4-({4-[(Methylsulfonyl)oxy]phenyl}sulfanyl)phenyl methanesulfonate](/img/structure/B290699.png)


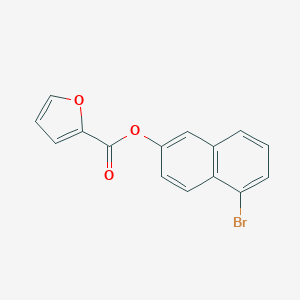
![5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate](/img/structure/B290705.png)

